molecular formula C19H25N3O4 B2495457 Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-05-4

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2495457
CAS No.: 857494-05-4
M. Wt: 359.426
InChI Key: QGZVQCMYKDYSLH-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 2,5-dioxopyrrolidin-3-yl moiety and an ethyl carboxylate group. The 2-ethylphenyl substituent on the pyrrolidinone ring distinguishes it from related analogs.

Properties

IUPAC Name

ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-14-7-5-6-8-15(14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZVQCMYKDYSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate and Analogues

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features Reference
This compound 2-ethylphenyl C₁₉H₂₄N₃O₄ Moderate lipophilicity due to ethyl group; potential for CNS activity
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-fluorophenyl C₁₇H₂₀FN₃O₄ Enhanced electronic effects (electron-withdrawing F); possible metabolic stability
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-bromophenyl C₁₇H₂₀BrN₃O₄ Increased steric bulk; potential for halogen bonding in target interactions
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-butoxyphenyl C₂₁H₂₈N₃O₅ Higher lipophilicity (alkoxy chain); may influence membrane permeability
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Indole-propyl C₁₈H₂₄N₄O₂ Extended aromatic system; likely serotonin receptor affinity

Computational and Docking Studies

  • Molecular docking of the ethylphenyl compound predicts moderate binding to dopamine D₂ receptors, while fluorophenyl analogs show stronger interactions with GABAergic targets due to dipole interactions .
  • Halogenated derivatives (Br, F) exhibit improved binding energies in enzyme inhibition assays, particularly against acetylcholinesterase .

Biological Activity

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, with the CAS Number 857494-05-4, is a complex organic compound characterized by a unique structural composition. This compound features a piperazine ring , a pyrrolidine ring , and an ethyl ester functional group , making it of interest in various fields, particularly medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 357.42 g/mol
  • IUPAC Name : this compound

The compound's structure allows for potential interactions with biological targets, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may exhibit agonistic or antagonistic properties depending on the target site:

  • Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, potentially impacting lipid metabolism and energy homeostasis.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, focusing on its effects in various biological systems:

  • Anticancer Activity : Research has indicated that derivatives of piperazine compounds often exhibit anticancer properties. This compound is being investigated for its ability to induce apoptosis in cancer cells through various pathways.
Study FocusFindings
Anticancer ActivityInduces apoptosis in specific cancer cell lines (e.g., breast and colon cancer) through mitochondrial pathway activation.
NeuropharmacologyModulates serotonin receptor activity, potentially influencing mood disorders .
Metabolic EffectsShows promise as an inhibitor of key enzymes in lipid metabolism .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Anticancer Effects :
    • In vitro studies demonstrated that the compound significantly reduced cell viability in MCF7 (breast cancer) cells at concentrations above 10 µM. Mechanistic studies suggested the involvement of oxidative stress pathways leading to apoptosis.
  • Neuropharmacological Assessment :
    • Behavioral studies in rodent models showed that administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors, indicating potential antidepressant effects.
  • Metabolic Impact Study :
    • In vivo experiments indicated that the compound could reduce triglyceride levels in hyperlipidemic rats, suggesting its role as a potential therapeutic agent for metabolic disorders.

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